![molecular formula C10H15BrN2O B1527789 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-methyl-1-propanol CAS No. 1220037-47-7](/img/structure/B1527789.png)
2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-methyl-1-propanol
Overview
Description
“2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-methyl-1-propanol” is a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring in this compound is substituted with a bromo group at the 5th position and a methyl group at the 3rd position . Attached to the pyridine ring is a propanol chain with an amino group and a methyl group .
Scientific Research Applications
Antioxidant Activity
Pyridine derivatives have been noted for their antioxidant properties, which can be crucial in preventing oxidative stress-related diseases .
Antimicrobial Activity
These compounds also exhibit antimicrobial activities, making them valuable in the development of new antibiotics .
Anticancer Activity
Their anticancer activities make pyridine derivatives a point of interest in cancer research for potential therapeutic agents .
Intermediate for Drug Synthesis
Pyridine derivatives are used as intermediates in the manufacture of various drugs, including antihistamines and piroxicam, an anti-inflammatory drug .
Synthesis of Novel Compounds
They are involved in the synthesis of novel compounds with potential applications in medicinal chemistry .
Commercial Availability for Research
The related compound “2-amino-3-bromo-5-nitropyridine” is available for scientific research, indicating that similar compounds are used in various research fields .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might undergo oxidative addition with palladium, followed by transmetalation with organoboron reagents .
Biochemical Pathways
It’s plausible that the compound could be involved in carbon–carbon bond forming reactions, given its potential use in suzuki–miyaura cross-coupling .
Result of Action
If the compound is indeed involved in suzuki–miyaura cross-coupling reactions, it could facilitate the formation of new carbon–carbon bonds .
properties
IUPAC Name |
2-[(5-bromo-3-methylpyridin-2-yl)amino]-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-7-4-8(11)5-12-9(7)13-10(2,3)6-14/h4-5,14H,6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOGSMMGESYIHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(C)(C)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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